

# IUPAC name 2-(4-aminophenyl)butanoic acid

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## Compound of Interest

Compound Name: 2-(4-Aminophenyl)butanoic acid

Cat. No.: B112430

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An In-Depth Technical Guide to **2-(4-Aminophenyl)butanoic Acid**: Synthesis, Characterization, and Applications in Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **2-(4-aminophenyl)butanoic acid** (CAS 29644-97-1), a versatile chemical intermediate with significant potential in pharmaceutical research and development. As a non-canonical amino acid analogue, its unique structure, featuring a chiral center adjacent to an aminophenyl group, offers a valuable scaffold for creating complex molecules and modifying biomolecules. This document details robust synthetic routes, outlines rigorous analytical methodologies for characterization and quality control, and explores its current and prospective applications in medicinal chemistry, including its role as a key building block for active pharmaceutical ingredients (APIs) and its use in peptide modification. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the properties of this compound in their work.

## Core Molecular Profile of 2-(4-Aminophenyl)butanoic Acid

**2-(4-Aminophenyl)butanoic acid** is an organic compound distinguished by a butanoic acid backbone substituted with a p-aminophenyl ring at the alpha position (C2). This structure confers both acidic and basic properties, making it an amphoteric molecule whose charge state is pH-dependent. Its chirality at the C2 position is a critical feature for stereospecific interactions in biological systems. The presence of three key functional groups—a carboxylic

acid, an aromatic amine, and a hydrophobic ethyl group—makes it a highly versatile building block for chemical synthesis.

Table 1: Chemical and Physical Properties

Property	Value	Source
IUPAC Name	<b>2-(4-aminophenyl)butanoic acid</b>	<a href="#">[1]</a>
CAS Number	29644-97-1	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	179.22 g/mol	<a href="#">[1]</a>
Synonyms	alpha-(p-Aminophenyl)butyric acid, 2-(p-Aminophenyl)butyric acid	<a href="#">[1]</a>
Predicted XlogP	1.6	<a href="#">[2]</a>
Monoisotopic Mass	179.094628657 Da	<a href="#">[1]</a>

| Physical Form | Powder [\[\[3\]](#) |

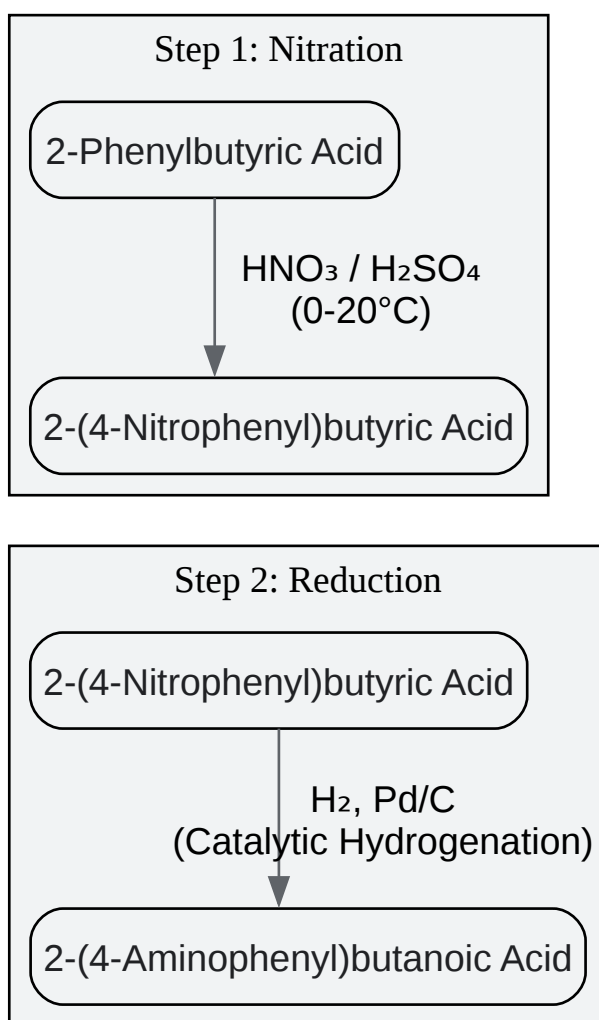
## Synthesis Strategies and Methodologies

The synthesis of **2-(4-aminophenyl)butanoic acid** is most reliably achieved through a multi-step process starting from a commercially available precursor. The causality behind the chosen strategy lies in the robust and well-established nature of aromatic nitration followed by nitro group reduction, which provides a high-yielding and scalable pathway.

### Primary Synthetic Pathway: Nitration and Reduction

The most common and field-proven approach involves the synthesis of the nitro-substituted precursor, 2-(4-nitrophenyl)butyric acid, followed by its reduction to the target amine.[\[4\]](#) This two-step process is favored because it allows for precise control over the introduction of the amino group onto the aromatic ring.

- **Step 1: Electrophilic Nitration of 2-Phenylbutyric Acid.** The synthesis begins with the nitration of 2-phenylbutyric acid.[5] This reaction utilizes a mixture of nitric acid and sulfuric acid to generate the nitronium ion ( $\text{NO}_2^+$ ), a potent electrophile. The phenyl ring is activated towards electrophilic substitution, but the directing effects must be considered. The alkyl group is weakly ortho-, para-directing; however, steric hindrance from the bulky butanoic acid side chain favors substitution at the less hindered para position.
- **Step 2: Reduction of the Nitro Group.** The resulting 2-(4-nitrophenyl)butyric acid is then reduced to form the final product.[4] Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean reaction profile. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are used under a hydrogen atmosphere. This method is highly selective for the reduction of the nitro group without affecting the carboxylic acid or the aromatic ring.



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Caption: Primary synthesis route for **2-(4-aminophenyl)butanoic acid**.

## Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

### Part A: Synthesis of 2-(4-Nitrophenyl)butyric Acid<sup>[5]</sup>

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 100 mL of concentrated sulfuric acid to -10°C in an ice-salt bath.
- **Substrate Addition:** Slowly add 20 g of 2-phenylbutyric acid while maintaining the temperature below 0°C.
- **Nitrating Mixture:** Prepare a nitrating mixture by carefully adding 20 mL of 70% nitric acid to 50 mL of glacial acetic acid. Add this mixture dropwise to the reaction flask over 1 hour, ensuring the internal temperature does not exceed 0°C.
- **Reaction Progression:** After the addition is complete, allow the mixture to warm to 20°C and stir for an additional hour.
- **Workup:** Pour the reaction mixture onto 500 g of crushed ice. A solid precipitate will form.
- **Purification:** Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a toluene/hexane mixture to yield pure 2-(4-nitrophenyl)butyric acid. The yield and purity should be confirmed by melting point and <sup>1</sup>H NMR.

### Part B: Reduction to 2-(4-Aminophenyl)butanoic Acid<sup>[4]</sup>

- **Reaction Setup:** In a hydrogenation vessel, dissolve 15 g of 2-(4-nitrophenyl)butyric acid in 150 mL of methanol.
- **Catalyst Addition:** Add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst.

- Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature.
- Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically takes 4-6 hours.
- Workup: Once the reaction is complete, carefully vent the vessel and filter the mixture through a pad of Celite to remove the Pd/C catalyst.
- Isolation: Evaporate the methanol solvent under reduced pressure. The resulting crude solid can be recrystallized from an ethanol/water mixture to yield the final product, **2-(4-aminophenyl)butanoic acid**.

## Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of **2-(4-aminophenyl)butanoic acid**. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the molecule.



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Caption: Standard analytical workflow for purity and identity verification.

## Spectroscopic Analysis

Spectroscopy provides unambiguous structural confirmation. The expected data are summarized below.

Table 2: Expected Spectroscopic Data

Technique	Expected Features
<sup>1</sup> H NMR	~0.9 ppm (t, 3H): <b>-CH<sub>3</sub> of ethyl group.</b> ~1.8-2.2 ppm (m, 2H): <b>-CH<sub>2</sub>- of ethyl group.</b> ~3.5 ppm (t, 1H): <b>α-CH proton.</b> ~5.0-6.0 ppm (br s, 2H): <b>-NH<sub>2</sub> protons (exchangeable).</b> ~6.6 ppm (d, 2H) & ~7.0 ppm (d, 2H): <b>Aromatic protons (AA'BB' system).</b> ~12.0 ppm (br s, 1H): <b>-COOH proton (exchangeable).</b>
<sup>13</sup> C NMR	~12 ppm: -CH <sub>3</sub> .~28 ppm: -CH <sub>2</sub> -.~55 ppm: α-CH.~115 ppm & ~129 ppm: Aromatic CH carbons.~128 ppm & ~145 ppm: Aromatic quaternary carbons.~178 ppm: -COOH carbon.
FT-IR (cm <sup>-1</sup> )	3400-3200: N-H stretching (amine).3300-2500: O-H stretching (carboxylic acid).~1700: C=O stretching (carbonyl).~1600 & ~1500: C=C stretching (aromatic).

| Mass Spec (ESI+) | m/z 180.1: [M+H]<sup>+</sup>.m/z 202.1: [M+Na]<sup>+</sup>. |

## Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of **2-(4-aminophenyl)butanoic acid**.

Protocol: Reversed-Phase HPLC Method

- System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA is critical as it protonates the amine and carboxylate groups, ensuring sharp peak shapes.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

- Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm, where the phenyl ring provides strong absorbance.
- Sample Preparation: Dissolve the sample accurately in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.
- Validation: The method should be validated by analyzing a blank, the sample, and a spiked sample to confirm peak identity and purity, which should typically be ≥98% for research use.

## Applications in Research and Drug Development

The trifunctional nature of **2-(4-aminophenyl)butanoic acid** makes it a valuable starting material and structural motif in medicinal chemistry.

- **Pharmaceutical Intermediate:** It serves as a key building block for more complex APIs. It is structurally related to Indobufen, an anti-inflammatory and platelet aggregation inhibitor, and is considered a key intermediate in its synthesis.<sup>[4]</sup> Its structure is also leveraged in the design of GABA receptor modulators for potential neurological applications.<sup>[4]</sup>
- **Non-Canonical Amino Acid in Peptidomimetics:** In peptide synthesis, the incorporation of non-proteinogenic amino acids is a powerful strategy to enhance biological activity, improve metabolic stability, and constrain peptide conformation. **2-(4-aminophenyl)butanoic acid** can be used to introduce a unique aromatic side chain with a reactive amino group, allowing for further derivatization or altered receptor interactions.<sup>[6]</sup>
- **Scaffold for Bioactive Molecules:** The aminophenyl core is a privileged scaffold in drug discovery. For example, derivatives like 2-(4-aminophenyl)benzothiazoles have shown potent and selective anti-tumor activity in vitro, suggesting that the core structure is amenable to modifications that can elicit specific biological responses.<sup>[7]</sup>

## Pharmacokinetic Considerations and Biological Context

While direct pharmacokinetic data for **2-(4-aminophenyl)butanoic acid** is limited, insights can be drawn from structurally related compounds like 4-phenylbutyric acid.

- **Absorption and Distribution:** As an amino acid, its absorption could be mediated by amino acid transporters. However, its charge at physiological pH will influence passive diffusion. The brain uptake of similar small carboxylic acids has been observed to be very low, which is a critical consideration for developing centrally-acting agents.[8]
- **Metabolism:** The primary amine is a potential site for metabolic modification, such as acetylation or oxidation. The carboxylic acid can undergo conjugation reactions.
- **Influence of Food:** Studies on related compounds have shown that administration timing relative to meals can significantly impact plasma levels and efficacy.[9][10] Pre-prandial administration of sodium 4-phenylbutyrate was found to maximize its systemic exposure.[9][10] This is a crucial insight for the design of future preclinical and clinical studies involving aminophenyl-acid derivatives.

## Conclusion

**2-(4-Aminophenyl)butanoic acid** is more than a simple chemical intermediate; it is a versatile and strategic building block for modern drug discovery. Its well-defined synthesis, robust analytical profile, and diverse applicability as a scaffold, peptidomimetic component, and pharmaceutical precursor underscore its importance. For researchers and developers, this compound offers a reliable starting point for creating novel therapeutics with tailored properties, from anti-inflammatory agents to next-generation biologics.

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